1-(4-Methoxyphenyl)guanidine
Overview
Description
1-(4-Methoxyphenyl)guanidine is a chemical compound with the molecular formula C8H11N3O . It is commonly used as a reagent in organic synthesis and pharmaceutical research .
Synthesis Analysis
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Another method involves the reaction of quinones with 2-aminopyrimidine .Molecular Structure Analysis
The linear formula of 1-(4-Methoxyphenyl)guanidine is C8H11N3O . The molecular weight is 165.19 g/mol .Chemical Reactions Analysis
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas in conjunction with thiophilic metal salts . A few isocyanide-based procedures have also been established .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Methoxyphenyl)guanidine is 165.19 g/mol . The linear formula is C8H11N3O .Scientific Research Applications
Synthesis of Diverse Guanidines
Guanidines, including 1-(4-Methoxyphenyl)guanidine, are used in the synthesis of diverse N, N′-disubstituted guanidines . This process involves a sequential one-pot approach from N-chlorophthalimide, isocyanides, and amines . The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Biochemical Processes
Guanidines play key roles in various biochemical processes . They are a part of many natural products and pharmaceuticals, contributing to their biological functions .
Organocatalysis
Guanidines serve as valuable scaffolds in organocatalysis . They are used in the synthesis of heterocycles and have been found to be effective in stereoselective organic transformation reactions .
Precursors for Heterocycles
Guanidines are used as precursors for the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. They are widely used in pharmaceuticals and agrochemicals.
DNA Minor Groove Binders
Some guanidines, potentially including 1-(4-Methoxyphenyl)guanidine, have been studied for their ability to bind to the minor groove of DNA . This property could have potential applications in the field of medicinal chemistry and drug design.
Kinase Inhibitors
Guanidines have been explored for their potential as kinase inhibitors . Kinases are enzymes that play a key role in cellular signaling, and their inhibition can be used in the treatment of various diseases, including cancer.
α2-Noradrenaline Receptors Antagonists
Guanidines have also been discussed for their potential as α2-noradrenaline receptors antagonists . These receptors are a type of adrenergic receptor, and their antagonists can be used in the treatment of conditions like hypertension and certain psychiatric disorders.
Chiral Compound Synthesis
The synthesis of newer organocatalytic applications of guanidine is a relatively new research area in chiral compound synthesis . Chiral compounds are molecules that are non-superimposable on their mirror images, and they are of great importance in the field of pharmaceuticals and agrochemicals .
Future Directions
The synthesis of guanidines, including 1-(4-Methoxyphenyl)guanidine, is an active area of research due to their wide applications in organic synthesis, immunology, and organoelectronics . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)guanidine is Prostasin . Prostasin is a protein that in humans is encoded by the PRSS8 gene. It is a serine protease that has been found to stimulate the activity of the epithelial sodium channel (ENaC).
Mode of Action
1-(4-Methoxyphenyl)guanidine interacts with its target, Prostasin, and stimulates the activity of the epithelial sodium channel (ENaC) through activating cleavage of the gamma subunits . This interaction results in changes in the sodium ion transport across the cell membrane.
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)guanidine’s action include changes in cell volume, membrane potential, and signal transduction due to its effect on sodium ion transport .
properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFALHATLLBXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394385 | |
Record name | 2-(4-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)guanidine | |
CAS RN |
67453-80-9, 112677-02-8 | |
Record name | 2-(4-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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